4-bromo-1-chloro-2-fluoronaphthalene
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Overview
Description
4-bromo-1-chloro-2-fluoronaphthalene is an organic compound that belongs to the class of halogenated naphthalenes It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-chloro-2-fluoronaphthalene typically involves halogenation reactions. One common method is the stepwise halogenation of naphthalene derivatives. For example, starting with naphthalene, bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide to obtain 1-bromonaphthalene. Subsequent chlorination and fluorination steps can be performed using appropriate halogenating agents like chlorine gas and fluorine gas or other fluorinating reagents under controlled conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-chloro-2-fluoronaphthalene can undergo several types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted by other nucleophiles or electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or electrophiles like alkyl halides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthalene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-bromo-1-chloro-2-fluoronaphthalene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of halogenated aromatic compounds’ interactions with biological systems.
Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-chloro-2-fluoronaphthalene depends on its specific application. In chemical reactions, the halogen atoms can participate in various mechanisms such as nucleophilic substitution or oxidative addition. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-chloro-2-nitronaphthalene
- 4-bromo-1-chloro-2-methylnaphthalene
- 4-bromo-1-chloro-2-iodonaphthalene
Uniqueness
4-bromo-1-chloro-2-fluoronaphthalene is unique due to the presence of three different halogen atoms on the naphthalene ring. This unique combination of halogens imparts distinct chemical properties and reactivity compared to other halogenated naphthalenes. The specific arrangement of bromine, chlorine, and fluorine atoms can influence the compound’s electronic properties and its behavior in various chemical reactions.
Properties
CAS No. |
51670-68-9 |
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Molecular Formula |
C10H5BrClF |
Molecular Weight |
259.5 |
Purity |
90 |
Origin of Product |
United States |
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